5-(2,3-Dichlorophenyl)pyridin-3-ol
Overview
Description
5-(2,3-Dichlorophenyl)pyridin-3-ol is an organic compound that belongs to the class of phenylpyridines It is characterized by the presence of a pyridine ring substituted with a 2,3-dichlorophenyl group and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dichlorophenyl)pyridin-3-ol typically involves the reaction of 2,3-dichlorobenzaldehyde with pyridine-3-ol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dichlorophenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-(2,3-dichlorophenyl)pyridine-3-one, while substitution of the chlorine atoms can produce various derivatives with different functional groups.
Scientific Research Applications
5-(2,3-Dichlorophenyl)pyridin-3-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-(2,3-Dichlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(2,5-Dichlorophenyl)pyridin-3-ol: Similar in structure but with chlorine atoms at the 2 and 5 positions.
3,4-Dichlorophenethylamine: Contains a phenethylamine backbone with chlorine substitutions.
2,5-Dichloropyridin-3-ol: Another pyridine derivative with chlorine atoms at the 2 and 5 positions.
Uniqueness
5-(2,3-Dichlorophenyl)pyridin-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group at the 3-position of the pyridine ring also contributes to its distinct properties compared to other similar compounds .
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)pyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-10-3-1-2-9(11(10)13)7-4-8(15)6-14-5-7/h1-6,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISLNMBPBIRIJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CN=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683023 | |
Record name | 5-(2,3-Dichlorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-40-5 | |
Record name | 3-Pyridinol, 5-(2,3-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261939-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,3-Dichlorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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